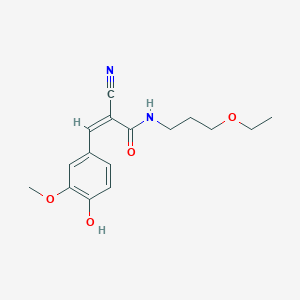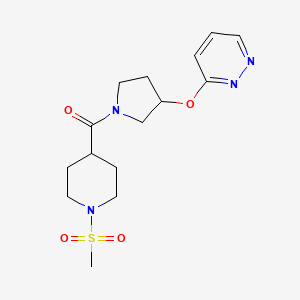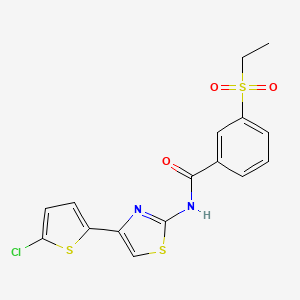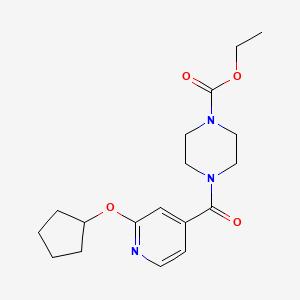
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as CEP, is a chemical compound that has been studied extensively for its potential therapeutic properties. CEP belongs to the class of compounds known as enaminones, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CEP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. CEP has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer properties. Additionally, CEP has been found to activate certain antioxidant pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CEP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including those of arthritis and colitis. Additionally, CEP has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. CEP has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, CEP has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of CEP include its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CEP. One area of interest is the development of CEP analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CEP and its potential therapeutic applications. Finally, the development of CEP-based drug delivery systems may improve the efficacy and specificity of CEP-based therapies.
Métodos De Síntesis
The synthesis of CEP involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The resulting enamine intermediate is then reacted with acrylonitrile to yield CEP. The synthesis of CEP has been optimized to achieve high yields and purity, making it an attractive compound for further research.
Aplicaciones Científicas De Investigación
CEP has been studied extensively for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CEP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEP has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-22-8-4-7-18-16(20)13(11-17)9-12-5-6-14(19)15(10-12)21-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,18,20)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYZIRSUYOGNA-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)

![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)



![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

